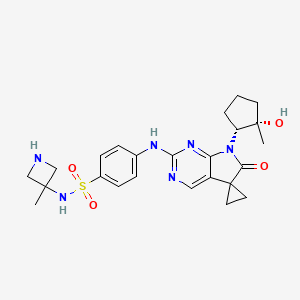![molecular formula C16H20N2O9 B13923480 [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13923480.png)
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate is an organic compound belonging to the class of pyrimidine nucleosides This compound is characterized by its complex structure, which includes multiple acetoxy groups and a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate typically involves the acetylation of uridine derivatives. The process begins with the protection of hydroxyl groups followed by selective acetylation . Common reagents used in this synthesis include acetic anhydride and pyridine, which facilitate the acetylation reaction under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .
化学反应分析
Types of Reactions
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate undergoes various chemical reactions, including:
Hydrolysis: The acetoxy groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Oxidation: The compound can be oxidized to form different oxidation states of the pyrimidine ring.
Substitution: Nucleophilic substitution reactions can occur at the acetoxy groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
The major products formed from these reactions include deacetylated derivatives, oxidized pyrimidine compounds, and substituted nucleosides .
科学研究应用
Chemistry
In chemistry, [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various nucleoside analogs .
Biology
Biologically, this compound is studied for its role in nucleic acid metabolism. It is used in research to understand the mechanisms of DNA and RNA synthesis and repair .
Medicine
In medicine, this compound has potential therapeutic applications. It is investigated for its antiviral and anticancer properties, particularly in the development of nucleoside analog drugs .
Industry
Industrially, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules .
作用机制
The mechanism of action of [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate involves its incorporation into nucleic acids. It acts as a nucleoside analog, interfering with DNA and RNA synthesis. The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerase and reverse transcriptase, thereby inhibiting viral replication and cancer cell proliferation .
相似化合物的比较
Similar Compounds
Uridine: A naturally occurring nucleoside with similar structural features but lacking acetoxy groups.
Cytidine: Another pyrimidine nucleoside with a similar structure but different functional groups.
Thymidine: A nucleoside analog used in antiviral therapies.
Uniqueness
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate is unique due to its multiple acetoxy groups, which enhance its chemical reactivity and potential therapeutic applications. Its ability to act as a nucleoside analog makes it a valuable compound in medicinal chemistry .
属性
分子式 |
C16H20N2O9 |
|---|---|
分子量 |
384.34 g/mol |
IUPAC 名称 |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H20N2O9/c1-8(19)24-7-11-13(25-9(2)20)14(26-10(3)21)15(27-11)18-6-5-12(22)17(4)16(18)23/h5-6,11,13-15H,7H2,1-4H3/t11-,13-,14-,15-/m1/s1 |
InChI 键 |
RLESNPSONVPGAT-NMFUWQPSSA-N |
手性 SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)N(C2=O)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CC(=O)OCC1C(C(C(O1)N2C=CC(=O)N(C2=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(1-Methoxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B13923404.png)
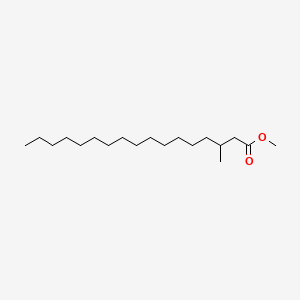

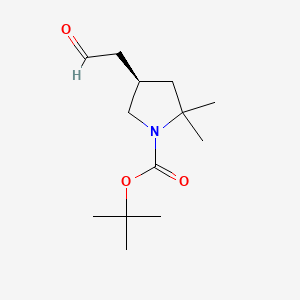
![[4-(2-Cbz-aminoEthyl)phenyl]aceticacid](/img/structure/B13923431.png)
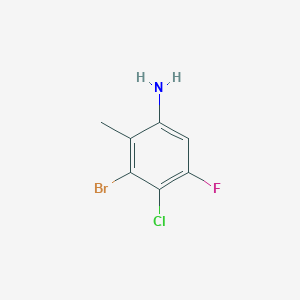
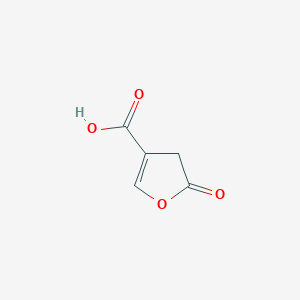
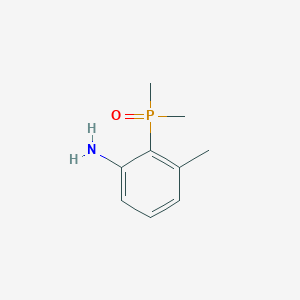

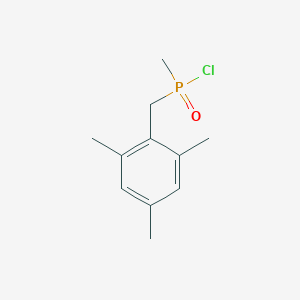
![n-[2-(2-Methylphenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13923464.png)

![2-[2-Amino-4-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]-2-(furan-2-yl)acetic acid](/img/structure/B13923482.png)
